5-phenyl-1H-pyrazole-3-diazonium;chloride
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Overview
Description
5-phenyl-1H-pyrazole-3-diazonium;chloride is a diazonium salt derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its applications in organic synthesis, particularly in the formation of azo compounds and other heterocyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-phenyl-1H-pyrazole-3-diazonium;chloride typically involves the diazotization of the corresponding aminopyrazole. This process requires a threefold excess of concentrated mineral acid (such as hydrochloric acid) and is performed in aqueous or alcoholic solutions to minimize side reactions . The reaction conditions are generally mild, and the process is efficient, yielding the desired diazonium salt in good quantities.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1H-pyrazole-3-diazonium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Halides, hydroxides, and amines.
Catalysts: Copper(I) chloride for Sandmeyer reactions.
Solvents: Aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include:
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
5-phenyl-1H-pyrazole-3-diazonium;chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-phenyl-1H-pyrazole-3-diazonium;chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form substitution products or with aromatic compounds to form azo compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-phenyl-1H-pyrazole: Another pyrazole derivative with similar reactivity but different substituents.
4-nitro-3-phenyl-1H-pyrazole: A nitro-substituted pyrazole with distinct chemical properties.
Uniqueness
5-phenyl-1H-pyrazole-3-diazonium;chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of products through substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
60270-00-0 |
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Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-phenyl-1H-pyrazole-3-diazonium;chloride |
InChI |
InChI=1S/C9H7N4.ClH/c10-11-9-6-8(12-13-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);1H/q+1;/p-1 |
InChI Key |
XHJWAACEGZKCDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)[N+]#N.[Cl-] |
Origin of Product |
United States |
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